![molecular formula C10H9IN2OS B14180247 1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide CAS No. 896713-21-6](/img/structure/B14180247.png)
1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide is a heterocyclic compound that features a thiazole ring and a pyridinium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide typically involves the reaction of a thiazole derivative with a pyridinium salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary, but a common method involves the condensation of 2-aminothiazole with a pyridinium salt in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the pyridinium moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridinium rings.
科学的研究の応用
1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of 1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole moiety.
Uniqueness
1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide is unique due to its combination of a thiazole ring and a pyridinium moiety, which imparts distinct chemical and biological properties
特性
CAS番号 |
896713-21-6 |
|---|---|
分子式 |
C10H9IN2OS |
分子量 |
332.16 g/mol |
IUPAC名 |
2-pyridin-1-ium-1-yl-1-(1,3-thiazol-2-yl)ethanone;iodide |
InChI |
InChI=1S/C10H9N2OS.HI/c13-9(10-11-4-7-14-10)8-12-5-2-1-3-6-12;/h1-7H,8H2;1H/q+1;/p-1 |
InChIキー |
HXXAXQJTIHPWGR-UHFFFAOYSA-M |
正規SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=NC=CS2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)-](/img/structure/B14180172.png)
![4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine](/img/structure/B14180177.png)
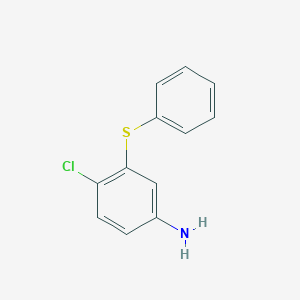
![Methanone, (4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14180184.png)
![2-Methyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14180189.png)

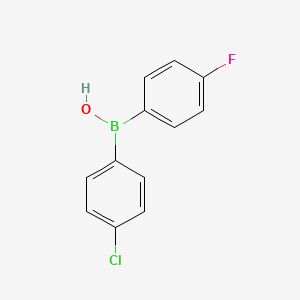

![(1R,5R)-1-(3,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14180202.png)
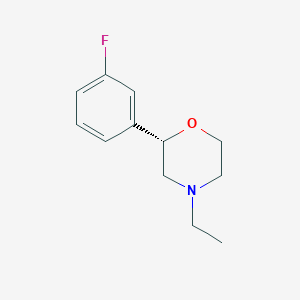
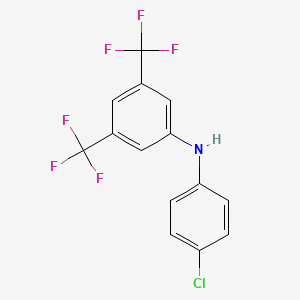
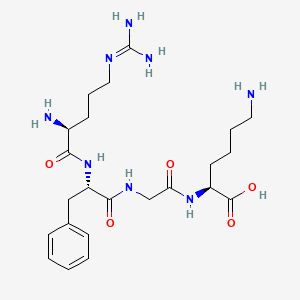
![N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14180243.png)
